molecular formula C25H22F3N5O2 B2827731 N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1029738-12-2

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2827731
CAS RN: 1029738-12-2
M. Wt: 481.479
InChI Key:
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H22F3N5O2 and its molecular weight is 481.479. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies: Compounds within the [1,2,4]triazolo[1,5-a]quinazoline scaffold, similar to the queried chemical, have been synthesized through various methodologies, including cyclization reactions and condensations involving different precursors such as amino heterocycles, isocyanates, and enaminones. These synthetic routes provide access to a wide range of derivatives for further biological evaluation (Al-Salahi, 2010; Lipson et al., 2006).

Biological Activities

  • Antimicrobial Activity

    A variety of [1,2,4]triazolo[1,5-a]quinazoline derivatives have been reported to exhibit antimicrobial properties. These compounds have been evaluated against a range of bacterial and fungal strains, demonstrating the potential for the development of new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

  • Anticancer Activity

    Research has also focused on the evaluation of these compounds for anticancer activity. Some derivatives have been found to possess significant cytotoxicity against various cancer cell lines, suggesting their potential as leads for the development of novel anticancer therapies (Kovalenko et al., 2012).

  • Adenosine Receptor Antagonism and Potential Antidepressant Effects

    Related compounds have been explored for their affinity towards adenosine receptors, with some showing promising activity as adenosine receptor antagonists. This activity is associated with potential therapeutic applications, including rapid-onset antidepressants, highlighting the versatility of the triazoloquinazoline core in drug discovery (Sarges et al., 1990).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5-oxo-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N5O2/c26-25(27,28)18-8-4-7-16(13-18)21-22-30-24(35)19-10-9-17(14-20(19)33(22)32-31-21)23(34)29-12-11-15-5-2-1-3-6-15/h4-5,7-10,13-14,32H,1-3,6,11-12H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBOWSMGQORERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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